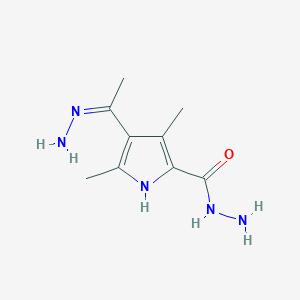
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide, also known as EDP-420, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mechanism of Action
LSD1 is an enzyme that is involved in the regulation of gene expression. It works by removing methyl groups from histone proteins, which can affect the way that genes are expressed. In cancer cells, LSD1 is often overexpressed, which can lead to the abnormal expression of genes that promote cell growth and survival. 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide works by binding to LSD1 and inhibiting its activity, which can help to slow or stop the growth of cancer cells.
Biochemical and physiological effects:
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a selective effect on cancer cells, with little or no effect on normal cells. This is thought to be due to the overexpression of LSD1 in cancer cells, which makes them more sensitive to inhibition by 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it has only been studied in preclinical models and early-phase clinical trials, and its safety and efficacy in larger clinical trials is not yet known.
Future Directions
There are several potential future directions for research on 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide. One area of interest is in combination therapy, where 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide could be used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of more potent and selective LSD1 inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to determine the safety and efficacy of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide in larger clinical trials, and to identify the patient populations that are most likely to benefit from this treatment.
Synthesis Methods
The synthesis of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves several steps, starting with the reaction of 3,5-dimethyl-1H-pyrrole-2-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with ethyl chloroformate and ammonia to form the final product.
Scientific Research Applications
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of a protein called lysine-specific demethylase 1 (LSD1), which plays a role in the development and progression of certain types of cancer. In preclinical studies, 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of cancer cells, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-4-7(6(3)13-10)5(2)12-8(4)9(15)14-11/h12H,10-11H2,1-3H3,(H,14,15)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWPEHYNXXFOJ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=NN)C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=N\N)/C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)


![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![N-(2,4-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6002851.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6002856.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6002870.png)
![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
![2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6002921.png)